![molecular formula C9H5Br2NO B1667947 Broxychinolin CAS No. 521-74-4](/img/structure/B1667947.png)
Broxychinolin
Übersicht
Beschreibung
Es ist vor allem für seine antiprotozoischen Eigenschaften bekannt und wurde in verschiedenen therapeutischen Anwendungen eingesetzt . Die Verbindung hat die Summenformel C9H5Br2NO und eine molare Masse von 302,953 g/mol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Broxyquinolin kann durch Bromierung von 8-Hydroxychinolin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Brom in einem organischen Lösungsmittel wie Essigsäure. Der Prozess wird unter kontrollierten Bedingungen durchgeführt, um die selektive Bromierung an den Positionen 5 und 7 des Chinolinrings sicherzustellen .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Herstellung von Broxyquinolin großtechnische Bromierungsreaktionen. Der Prozess ist optimiert, um hohe Ausbeuten und Reinheit zu erzielen. Das Rohprodukt wird dann durch Kristallisation oder Sublimationstechniken gereinigt, um das Endprodukt zu erhalten .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Broxyquinoline has demonstrated significant antimicrobial properties, particularly against various bacterial strains and parasites.
- Mechanism of Action : The compound acts by inhibiting bacterial growth and has been shown to be effective against pathogens such as Acinetobacter baumannii, a major cause of hospital-acquired infections. A study indicated that a complex formed with zinc and broxyquinoline exhibited an ultralow minimum inhibitory concentration (MIC) of approximately 0.21 micrograms per milliliter, showing no resistance after extensive testing .
- Case Study : In a recent investigation, broxyquinoline was utilized in combination with metal ions to enhance its antibacterial efficacy. The resulting nanodrug demonstrated exceptional killing efficacy against biofilms and meningitis caused by A. baumannii, achieving over 99.9999999% reduction in bacterial load in vitro and in vivo .
Gastrointestinal Applications
Broxyquinoline has been explored for its therapeutic potential in treating gastrointestinal conditions.
- Histamine Receptor Blockade : Research identified broxyquinoline as a novel histamine receptor 2 blocker, which could serve as a scaffold for developing next-generation treatments for peptic ulcers and acid reflux. This application stems from its ability to block histamine-induced gastric acid secretion .
- Clinical Findings : A clinical study involving patients with intestinal amoebiasis revealed that 81.25% of treated individuals were cured with mild adverse effects reported. Notably, neurological examinations post-treatment showed no significant abnormalities, indicating a favorable safety profile .
Drug Discovery and Development
Broxyquinoline is being investigated for its potential in drug repurposing and as a lead compound in drug discovery.
- Computational Modeling : In silico approaches have been employed to explore broxyquinoline's interactions with various biological targets. Its structural characteristics allow it to be integrated into computational models aimed at identifying new therapeutic uses .
- Potential Drug Candidates : Broxyquinoline's scaffold has been identified in screenings for anti-infection compounds, highlighting its versatility as a lead candidate for further development in treating infectious diseases .
Broader Implications in Research
Broxyquinoline's applications extend beyond direct antimicrobial activity; it plays a role in broader research contexts.
- Stabilization of Hypoxia-Inducible Factors : Studies have shown that broxyquinoline can stabilize hypoxia-inducible factor 1, which is crucial for cellular responses to low oxygen levels. This property may have implications for cancer research and therapies targeting hypoxic tumor environments .
- Combination Therapies : The compound's efficacy when used in combination with other agents opens avenues for developing synergistic therapies that enhance treatment outcomes against resistant strains of bacteria and complex infections .
Wirkmechanismus
Target of Action
Broxyquinoline is a potent compound with antifungal activity .
Mode of Action
It is known that the activity of broxyquinoline can be blocked by iron, copper, or zinc supplementation , suggesting that these elements may interact with the compound or its targets.
Biochemical Pathways
Given its antifungal activity, it is likely that broxyquinoline interferes with essential biological processes in fungi .
Result of Action
It has been identified as one of the most potent compounds with antifungal activity during screening of diverse chemical compound libraries against aspergillus fumigatus .
Action Environment
The action, efficacy, and stability of Broxyquinoline can be influenced by environmental factors. For instance, the presence of iron, copper, or zinc can block the activity of Broxyquinoline . This suggests that the compound’s action may be sensitive to the metal ion concentration in the environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Broxyquinoline can be synthesized through the bromination of 8-hydroxyquinoline. The reaction typically involves the use of bromine in an organic solvent such as acetic acid. The process is carried out under controlled conditions to ensure the selective bromination at the 5 and 7 positions of the quinoline ring .
Industrial Production Methods
In industrial settings, the production of broxyquinoline involves large-scale bromination reactions. The process is optimized to achieve high yields and purity. The crude product is then purified through crystallization or sublimation techniques to obtain the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Broxyquinolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Broxyquinolin kann oxidiert werden, um Chinolinderivate mit verschiedenen funktionellen Gruppen zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um Hydrochinolinderivate zu erhalten.
Substitution: Broxyquinolin kann an Substitutionsreaktionen teilnehmen, bei denen die Bromatome durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Natriumhydroxid und verschiedene Nukleophile werden in Substitutionsreaktionen eingesetzt.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Chinolinderivate mit veränderten funktionellen Gruppen, die unterschiedliche biologische und chemische Eigenschaften haben können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chlorquinaldol: Ein weiteres halogeniertes Hydroxychinolin mit ähnlichen antimikrobiellen Eigenschaften.
Iodoquinol: Bekannt für seinen Einsatz bei der Behandlung von Amöbiasis und anderen Protozoeninfektionen.
Clioquinol: Wird als Antimykotikum und Antibakterium eingesetzt.
Einzigartigkeit
Broxyquinolin ist aufgrund seines spezifischen Bromierungsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Wirksamkeit gegen ein breites Spektrum von Protozoeninfektionen und sein Potenzial für weitere chemische Modifikationen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in therapeutischen Anwendungen .
Biologische Aktivität
Broxyquinoline is an organobromide compound known for its anti-infective properties. It belongs to the class of 8-hydroxyquinolines, which have been studied for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiprotozoal effects. This article delves into the biological activity of broxyquinoline, summarizing key research findings, case studies, and relevant data.
Antimicrobial Properties
Broxyquinoline has demonstrated significant antimicrobial activity against various pathogens. Its mechanism is believed to involve chelation of metal ions essential for microbial growth, thereby inhibiting their proliferation.
Comparative MIC Values
The Minimum Inhibitory Concentration (MIC) values for broxyquinoline compared to other quinoline derivatives are summarized in the following table:
Compound | MIC (μg/ml) against M. tuberculosis |
---|---|
Broxyquinoline | 0.125 - 0.25 |
Cloxyquin | 0.062 - 0.25 |
Clioquinol | 0.5 - 1.0 |
Chlorquinaldol | 0.5 - 1.0 |
These values indicate that broxyquinoline exhibits comparable efficacy to other known antimycobacterial agents, particularly against multidrug-resistant strains of Mycobacterium tuberculosis .
The proposed mechanisms of action for broxyquinoline include:
- Metal Ion Chelation : Like other 8-hydroxyquinolines, broxyquinoline may chelate essential metal ions (e.g., Fe²⁺, Zn²⁺), depriving bacteria of necessary nutrients.
- Inhibition of Enzymatic Activity : Research suggests that broxyquinoline can inhibit RNA-dependent DNA polymerase activity in certain viruses by chelating copper ions .
- Stabilization of Hypoxia-Inducible Factor (HIF) : Recent studies have shown that broxyquinoline stabilizes HIF-1, which may play a role in its anti-infective properties by modulating cellular responses under hypoxic conditions .
Case Studies and Clinical Findings
Several clinical studies have assessed the safety and efficacy of broxyquinoline in treating infections:
- Neurotoxicity Assessment : A study evaluating the neurotoxic effects of broxyquinoline found no significant neurological adverse effects in treated subjects, indicating a favorable safety profile .
- Efficacy in Infections : Clinical trials have reported positive outcomes in patients with infections resistant to conventional treatments, demonstrating the potential utility of broxyquinoline as an alternative therapeutic agent.
Additional Biological Activities
Broxyquinoline has also been investigated for its potential applications beyond antimicrobial activity:
- Anticancer Properties : Preliminary studies suggest that broxyquinoline may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Alzheimer's Disease Research : Due to its ability to interact with neurotoxic proteins, broxyquinoline is being explored as a candidate for neuroprotective therapies .
Eigenschaften
IUPAC Name |
5,7-dibromoquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDASUJMDVPTNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045849 | |
Record name | Broxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521-74-4 | |
Record name | 5,7-Dibromo-8-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Broxyquinoline [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Broxyquinoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13536 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | broxyquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | broxyquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinol, 5,7-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Broxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Broxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK4C618C8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.